N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
CAS No.: 391221-23-1
Cat. No.: VC6741488
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391221-23-1 |
|---|---|
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 302.39 |
| IUPAC Name | N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C16H18N2O2S/c1-10(19)13-12(11-8-6-5-7-9-11)17-15(21-13)18-14(20)16(2,3)4/h5-9H,1-4H3,(H,17,18,20) |
| Standard InChI Key | HRKJDJUOPVPWAZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)C)C2=CC=CC=C2 |
Introduction
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a compound that belongs to the class of thiazole derivatives, which are significant in pharmaceutical chemistry due to their diverse biological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its potential properties and applications based on similar thiazole compounds.
Synthesis and Preparation
The synthesis of thiazole derivatives typically involves condensation reactions between appropriate precursors. For N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, the synthesis might involve the reaction of a thiazole precursor with an amide-forming reagent, such as 2,2-dimethylpropanoyl chloride.
Biological Activities
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific data on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is not available, similar compounds have shown promising results in these areas. For example, compounds like N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have been studied for their anti-inflammatory potential .
Research Findings and Future Directions
Given the lack of specific research findings on N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, future studies should focus on its synthesis, characterization, and biological evaluation. The compound's structural features suggest potential applications in drug design, particularly in areas where thiazole derivatives have shown efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume